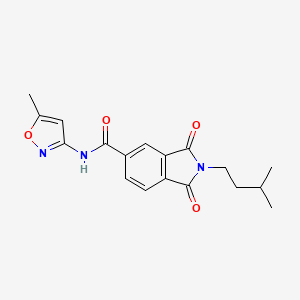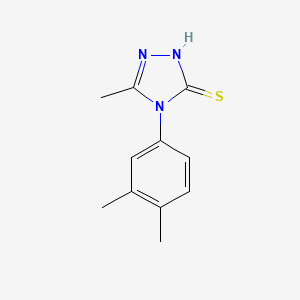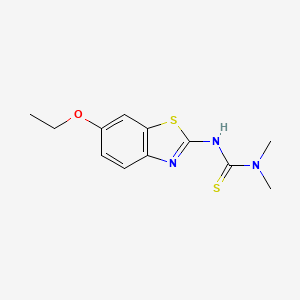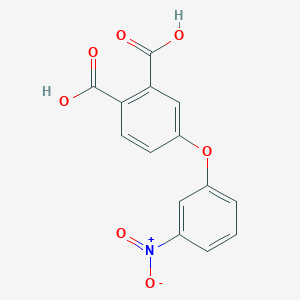
N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea, also known as compound 25, is a novel small molecule that has gained attention in recent years due to its potential therapeutic properties. This compound has been found to have anti-cancer, anti-inflammatory, and anti-viral activities, making it a promising candidate for further research and development.
作用機序
The mechanism of action of N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and viral replication. Specifically, it has been shown to inhibit the activity of enzymes such as AKT and JAK2, which are involved in cell proliferation and survival. Additionally, it has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
Compound 25 has been found to have various biochemical and physiological effects in animal models and cell cultures. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, it has been found to have antioxidant properties, with studies showing its ability to reduce oxidative stress in animal models of diabetes and neurodegenerative diseases. Furthermore, it has been found to have neuroprotective properties, with studies showing its ability to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25 in lab experiments is its broad range of potential therapeutic applications. Additionally, its small molecular size and ease of synthesis make it a convenient tool for studying various signaling pathways and cellular processes. However, one limitation of using N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25. One area of interest is its potential as a therapeutic agent for various types of cancer, including breast, lung, and prostate cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25 and its effects on various signaling pathways and cellular processes. Furthermore, there is potential for the development of new formulations or delivery methods to improve the solubility and bioavailability of N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25 in vivo.
合成法
The synthesis of N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25 involves a multi-step process that includes the reaction of 3-acetylphenylboronic acid with 1,3-benzodioxole-5-bromomethyl chloride, followed by a coupling reaction with N,N-dimethylformamide dimethyl acetal and urea. This process results in the formation of N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25, which can be purified through crystallization or chromatography.
科学的研究の応用
Compound 25 has been extensively studied for its potential therapeutic applications. In particular, it has been found to have anti-cancer properties, with studies showing its ability to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25 has been found to have anti-inflammatory properties, with studies showing its ability to reduce inflammation in animal models of arthritis and colitis. Furthermore, it has been found to have anti-viral properties, with studies showing its ability to inhibit the replication of the hepatitis C virus.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)13-3-2-4-14(8-13)19-17(21)18-9-12-5-6-15-16(7-12)23-10-22-15/h2-8H,9-10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGMYPWPEMLYOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823755 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761927.png)
![3-(benzyloxy)benzaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5761930.png)
![4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5761935.png)




![4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5761978.png)
![2-[2-(2-methoxybenzylidene)hydrazino]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5761985.png)
![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5762008.png)
![N-[3-(methylthio)phenyl]cyclopentanecarboxamide](/img/structure/B5762016.png)

![N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)